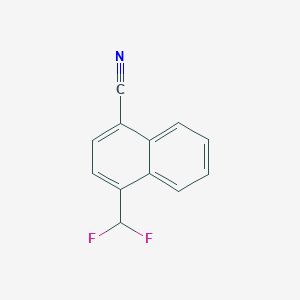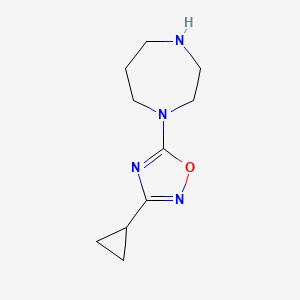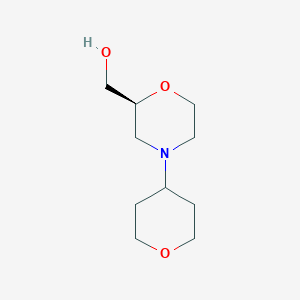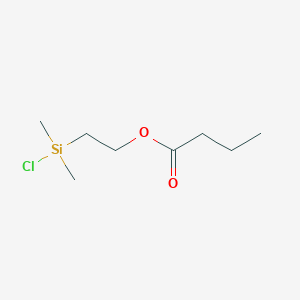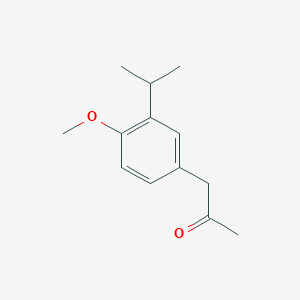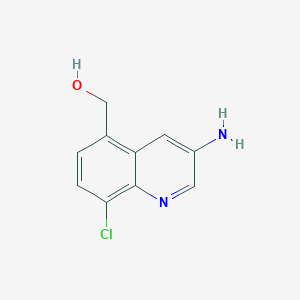
2-(Methylamino)-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylamino)-1,8-naphthyridine-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a naphthyridine core, which is a bicyclic structure consisting of two fused pyridine rings. The presence of a methylamino group and a carboxamide group further enhances its chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylamino)-1,8-naphthyridine-3-carboxamide typically involves the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through cyclization reactions involving suitable precursors such as 2-aminopyridine derivatives.
Introduction of the Methylamino Group: The methylamino group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the Carboxamide Group: The carboxamide group is typically introduced through amidation reactions involving carboxylic acid derivatives and amines.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance reaction efficiency and selectivity .
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of naphthyridine oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives.
Scientific Research Applications
2-(Methylamino)-1,8-naphthyridine-3-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Methylamino)-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Methylaminoquinolines: These compounds share a similar methylamino group and exhibit comparable chemical reactivity.
Dimethylaminoquinolines: These compounds have two methyl groups attached to the amino group, leading to different chemical properties.
Uniqueness: 2-(Methylamino)-1,8-naphthyridine-3-carboxamide is unique due to its naphthyridine core, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
60467-79-0 |
|---|---|
Molecular Formula |
C10H10N4O |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(methylamino)-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C10H10N4O/c1-12-10-7(8(11)15)5-6-3-2-4-13-9(6)14-10/h2-5H,1H3,(H2,11,15)(H,12,13,14) |
InChI Key |
XPLYAFHQODTNIZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C2C=CC=NC2=N1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11897107.png)

